Cas no 1261571-12-3 ((3-Bromo-5-iodophenyl)methanamine)

(3-Bromo-5-iodophenyl)methanamine is a halogenated aromatic amine featuring both bromine and iodine substituents on the phenyl ring, making it a versatile intermediate in organic synthesis and pharmaceutical development. The presence of two distinct halogens enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The primary amine group further expands its utility as a building block for amide formation or Schiff base synthesis. This compound’s well-defined reactivity profile and stability under controlled conditions make it valuable for research in medicinal chemistry and material science. Proper handling is required due to potential sensitivity to light and moisture.
(3-Bromo-5-iodophenyl)methanamine structure
1261571-12-3 structure
商品名:(3-Bromo-5-iodophenyl)methanamine
CAS番号:1261571-12-3
MF:C7H7BrIN
メガワット:311.94565320015
CID:4990095

(3-Bromo-5-iodophenyl)methanamine 化学的及び物理的性質

名前と識別子

    • (3-BROMO-5-IODOPHENYL)METHANAMINE
    • 3-BROMO-5-IODOBENZYLAMINE
    • AB75533
    • (3-Bromo-5-iodophenyl)methanamine
    • インチ: 1S/C7H7BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
    • InChIKey: OBITTXAPELWCHK-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=CC(=C1)CN)Br

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 26

(3-Bromo-5-iodophenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A012000397-1g
3-Bromo-5-iodobenzylamine
1261571-12-3 97%
1g
$1490.00 2023-09-03

(3-Bromo-5-iodophenyl)methanamine 関連文献

(3-Bromo-5-iodophenyl)methanamineに関する追加情報

Comprehensive Overview of (3-Bromo-5-iodophenyl)methanamine (CAS No. 1261571-12-3): Properties, Applications, and Research Insights

(3-Bromo-5-iodophenyl)methanamine (CAS No. 1261571-12-3) is a halogenated aromatic amine compound with significant potential in pharmaceutical and materials science research. Its unique structural features, including the presence of both bromo and iodo substituents, make it a versatile intermediate for cross-coupling reactions and targeted molecular design. Researchers frequently explore its reactivity in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, which are pivotal in modern drug discovery pipelines.

The compound's molecular formula, C7H7BrIN, highlights its role as a building block for complex heterocycles. Recent studies emphasize its utility in synthesizing PET radiotracers and fluorescent probes, addressing growing demand in diagnostic imaging and cellular biology. The methanamine moiety further enables conjugation with carboxylic acids or carbonyl compounds, expanding its applicability in bioconjugation strategies.

Analytical characterization of 1261571-12-3 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy (particularly 1H and 13C). Stability studies indicate optimal storage under inert atmospheres at -20°C, a detail frequently queried in laboratory forums. Its solubility profile—moderate in polar aprotic solvents like DMSO but limited in water—guides experimental design for users seeking solvent optimization protocols.

Emerging applications leverage the compound's heavy atom effects for X-ray crystallography phasing and photodynamic therapy research. This aligns with trending searches on "halogen bond donors in drug design" and "heavy atom pharmaceuticals." The 3-bromo-5-iodo substitution pattern specifically attracts attention for creating spatially constrained pharmacophores, a hot topic in kinase inhibitor development.

Environmental and handling considerations for (3-Bromo-5-iodophenyl)methanamine follow standard laboratory safety protocols. While not classified as hazardous under most regulatory frameworks, researchers often inquire about proper waste disposal methods for halogenated compounds—a concern reflecting the scientific community's increased focus on green chemistry principles.

Supply chain data indicates growing availability of CAS 1261571-12-3 through specialty chemical providers, with purity grades ranging from 95% to 99%. This availability supports its rising adoption in high-throughput screening libraries, particularly for fragment-based drug discovery campaigns targeting protein-protein interactions.

Patent landscape analysis reveals incremental innovation around this scaffold, with recent filings describing its incorporation into EGFR inhibitors and BTK signaling modulators. Such developments correlate with search trends for "next-generation kinase drugs" and "covalent inhibitor design," demonstrating the compound's relevance to cutting-edge therapeutic areas.

Future research directions may explore its electrochemical properties for organic electronic materials, given increasing interest in halogenated aromatics for OLED applications. The compound's dual halogenation also presents opportunities in catalysis research, particularly in designing novel ligand systems for transition metal complexes.

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